Diclazuril-methyl

Descripción general

Descripción

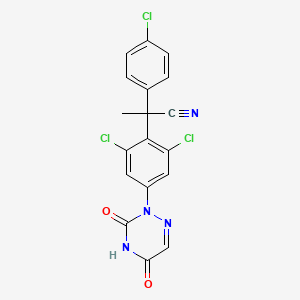

Diclazuril-methyl is a derivative of Diclazuril . Diclazuril is a coccidiostat , which means it is used to prevent and treat coccidiosis, a parasitic disease. It belongs to the class of organic compounds known as diphenylacetonitriles .

Synthesis Analysis

A highly sensitive and specific monoclonal antibody (Mab) against diclazuril was produced. The hapten with diclazuril coupled to diazotised 4-aminobenzoic acid was synthesized and conjugated to bovine serum albumin by the active ester method to form an immunogen for antibody generation .Molecular Structure Analysis

The molecular formula of Diclazuril-methyl is C18H11Cl3N4O2 . It is a cyclic aromatic compound containing a diphenylacetonitrile moiety, which consists of a diphenylmethane linked to an acetonitrile to form 2,2-diphenylacetonitrile .Chemical Reactions Analysis

A liquid chromatography–tandem mass spectrometry method with high reliability and sensitivity was developed to determine Diclazuril-methyl and its two metabolites in chicken muscle and eggs . The selection of isotope peaks of precursor ions and low-mass range scanning allowed the two transitions for the quantification of all compounds .Physical And Chemical Properties Analysis

Diclazuril-methyl is a solid substance . Its molecular weight is 421.66 g/mol .Aplicaciones Científicas De Investigación

Determination in Poultry Feed

Diclazuril-methyl is used in poultry feed and its determination is crucial for ensuring the health and safety of the poultry . A method for the determination of diclazuril in poultry feed has been re-validated by a collaborative study . This method provides evidence-based scientific support to the European policy-making process .

Stability-Indicating Method Development

A stability-indicating high-performance liquid chromatographic method has been developed and validated for the determination of diclazuril-methyl in the presence of its induced degradation products . This method is used in short term and accelerated stability studies for the determination of diclazuril-methyl in bulk powder and in its pharmaceutical formulation .

Analysis in the Presence of Degradation Products

Diclazuril-methyl is subjected to stress stability study including acidic, alkaline, photolytic, thermal and oxidative stress conditions, and the stressed samples are analyzed by the proposed method . This method is able to separate diclazuril-methyl from its impurities, degradation products and placebo components .

Use as an Anticoccidial Drug

Diclazuril-methyl is a benzene acetonitrile anti-protozoal agent . It is a broad-spectrum anticoccidial with proven efficacy against intestinal Eimeria species in avian coccidiosis , intestinal and hepatic coccidiosis in rabbits and toxoplasmosis in mice .

Use in Poultry Species

Diclazuril-methyl is intended for use in major poultry species including broiler chickens and turkeys . It is also used in minor bird species, rabbits and lambs . It is administered as a medicated feed premix at a recommended dose of 1 ppm .

Simultaneous Analysis with Other Anticoccidial Drugs

Nearly all commercial poultry farms regularly use anticoccidial drugs as feed additives for pullets and broiler chickens to mitigate the impact of coccidiosis . Diclazuril-methyl and other triazine anticoccidial drugs such as Nicarbazin and Toltrazuril are commonly used chemical coccidiostats .

Safety and Hazards

Diclazuril-methyl can cause mechanical irritation or drying of the skin. Dust contact with the eyes can lead to mechanical irritation. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mecanismo De Acción

Target of Action

The primary targets of Diclazuril-Methyl are the asexual or sexual stages of coccidia , a group of protozoan parasites . It is particularly effective against Cyclin-dependent kinases (CDK) , which are prominent target proteins in apicomplexan parasites .

Mode of Action

Its effect on the asexual or sexual stages of coccidia can prevent the excretion of oocysts, leading to a disruption of the parasite’s life cycle .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the parasite’s cyclin-dependent kinases (cdk), disrupting its life cycle .

Pharmacokinetics

Studies have shown that diclazuril, a similar compound, is absorbed after oral administration and has a plasma half-life of about 43 hours .

Result of Action

The primary result of Diclazuril-Methyl’s action is the disruption of the parasite’s life cycle, leading to a decrease in the population of the parasite. This disruption is achieved by preventing the excretion of oocysts, which are crucial for the parasite’s reproduction .

Action Environment

The efficacy and stability of Diclazuril-Methyl can be influenced by various environmental factors. For instance, the compound is commonly used as a feed additive in poultry farms to prevent and treat coccidiosis . The effectiveness of the compound can be influenced by factors such as the dosage used, the frequency of administration, and the overall health status of the animals.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl3N4O2/c1-18(9-22,10-2-4-11(19)5-3-10)16-13(20)6-12(7-14(16)21)25-17(27)24-15(26)8-23-25/h2-8H,1H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLAHBJJFUDOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclazuril-methyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)

![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)

![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)

![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

![4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3339469.png)

![1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B3339476.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)